Isooctene appears as a clear colorless liquid with a petroleum-like odor. Less dense than water and insoluble in water. Vapors are lighter than air.
6-Methyl-1-heptene
CAS No.: 11071-47-9
Cat. No.: VC20967303
Molecular Formula: C8H16
Molecular Weight: 112.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 11071-47-9 |
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Molecular Formula | C8H16 |
Molecular Weight | 112.21 g/mol |
IUPAC Name | 6-methylhept-1-ene |
Standard InChI | InChI=1S/C8H16/c1-4-5-6-7-8(2)3/h4,8H,1,5-7H2,2-3H3 |
Standard InChI Key | DFVOXRAAHOJJBN-UHFFFAOYSA-N |
SMILES | CC(C)CCCC=C |
Canonical SMILES | CC(C)CCCC=C |
Boiling Point | 113.2 °C |
Flash Point | less than 20 °F (NFPA, 2010) |
Introduction
Structural Characteristics and Identification
Molecular Identity
6-Methyl-1-heptene is an alkene with the molecular formula C8H16 and a molecular weight of 112.21 g/mol. The compound features a terminal double bond (between C1 and C2) and a methyl branch at the sixth carbon of the main chain. This branched structure distinguishes it from linear octenes and influences its physical properties and chemical reactivity.
Identification Parameters
The compound is identified by multiple registry numbers and identifiers in chemical databases. The primary CAS Registry Number is 5026-76-6, although the alternate CAS number 11071-47-9 is also associated with this compound . Additional identification parameters include:
Nomenclature and Synonyms
The IUPAC name for this compound is 6-methylhept-1-ene, though it is commonly referred to as 6-methyl-1-heptene. The compound is also known by several synonyms including isooctene, illustrating its relationship to the C8 hydrocarbon family . The systematic naming reflects both the position of the double bond (at carbon 1) and the methyl substituent (at carbon 6).
Physical and Chemical Properties
Basic Physical Properties
6-Methyl-1-heptene exhibits physical properties typical of mid-chain branched alkenes. The compound exists as a colorless liquid under standard conditions and possesses the following physical characteristics:
Structural Considerations
The compound contains a reactive terminal double bond between C1 and C2, which serves as the primary site for many chemical transformations. The presence of the methyl group at C6 creates asymmetry in the molecule and influences its three-dimensional conformation, affecting how it interacts with other molecules and reagents during chemical reactions.
Synthesis and Preparation Methods
Laboratory Scale Synthesis
Several approaches exist for the laboratory-scale synthesis of 6-methyl-1-heptene:
Alkylation Method
One common synthetic route involves the alkylation of 1-heptene with methyl iodide in the presence of a strong base such as sodium hydride. This reaction typically requires anhydrous conditions to prevent unwanted side reactions and maximize yield. The reaction proceeds via:
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Deprotonation of 1-heptene by the strong base
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Nucleophilic attack of the resulting carbanion on methyl iodide
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Formation of the desired 6-methyl-1-heptene product
Dehydration Method
Acid-catalyzed dehydration of 6-methyl-2-heptanol represents another viable synthetic pathway. This approach requires careful temperature control and catalyst selection to favor the formation of the terminal alkene over potential isomeric products.
Industrial Production
On an industrial scale, 6-methyl-1-heptene is typically produced through oligomerization of ethylene, a process that employs nickel complex catalysts. The catalyzed reaction produces a mixture of higher alkenes which are subsequently separated and purified to obtain the desired compound. This method is economically favorable for large-scale production due to the relatively low cost of the ethylene feedstock.
Chemical Reactivity
Types of Reactions
6-Methyl-1-heptene participates in various chemical reactions typical of alkenes, with most reactivity centered on the terminal double bond:
Oxidation Reactions
This compound undergoes oxidation with reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium. Depending on reaction conditions, oxidation can yield 6-methyl-1-heptanol, 6-methylheptanal, or 6-methylheptanoic acid.
Reduction Reactions
Hydrogenation of 6-methyl-1-heptene in the presence of a palladium catalyst results in the formation of 6-methylheptane. This reaction completely saturates the double bond, converting the alkene to the corresponding alkane.
Substitution Reactions
Halogenation reactions, such as bromination with bromine (Br2) in the presence of light or a radical initiator, can lead to the formation of 6-bromo-1-heptene and other substituted derivatives. These reactions typically proceed via radical or electrophilic mechanisms.
Reaction Mechanisms
The terminal double bond in 6-methyl-1-heptene serves as an electron-rich site, making it susceptible to electrophilic attack. During hydrogenation, for example, the double bond is broken, and hydrogen atoms are added to the carbon atoms, resulting in the formation of a saturated alkane. The presence of the methyl branch at C6 can influence reaction rates and product distributions due to steric effects.
Spectroscopic Characteristics
Raman Spectroscopy
Raman spectroscopy provides valuable structural information about 6-methyl-1-heptene. Key spectral features include:
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Depolarized (or slightly polarized) lines at approximately 1294, 1416, and 3078 cm⁻¹, which correspond to olefinic frequencies of the XHC=CH2 group
Comparative analyses with 2-methyl-1-heptene and various octenes indicate that both methyl-heptenes have more strong lines below 1200 cm⁻¹ than the studied octenes, reflecting the influence of the methyl branching on vibrational modes .
NMR Spectroscopy
¹H NMR spectroscopy would show distinct signals for the terminal vinyl protons (δ 4.5–5.5 ppm) and the methyl branch (δ 0.8–1.2 ppm). These characteristic signals are essential for confirming the structure and purity of the compound.
Infrared Spectroscopy
IR spectroscopy would reveal characteristic absorption bands for C=C stretching near 1640 cm⁻¹ and C-H stretches for sp³ carbons (2800–3000 cm⁻¹). These spectral features help distinguish 6-methyl-1-heptene from structural isomers and other related compounds.
Applications in Scientific Research
Organic Synthesis
6-Methyl-1-heptene serves as a valuable starting material for synthesizing various organic compounds, including:
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Pharmaceuticals
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Agrochemicals
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Specialty chemicals
Its reactivity as an alkene makes it particularly useful in synthesis pathways requiring carbon chain extension or functionalization.
Biological Studies
The compound is utilized as a model for studying the behavior of alkenes in biological systems, providing insights into reaction mechanisms and metabolic pathways. Such studies contribute to our understanding of how branched alkenes interact with biological systems and enzymes.
Drug Development
Research continues to explore the potential of 6-methyl-1-heptene as a precursor for drug development, particularly in synthesizing compounds with therapeutic properties. The presence of the terminal double bond provides a convenient handle for introducing various functional groups through well-established chemical transformations.
Industrial Applications
In the chemical industry, this compound is employed as an intermediate in producing fine chemicals such as:
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Vitamins
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Aroma chemicals
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Active pharmaceutical ingredients
Its structural features make it particularly useful in reactions requiring selective functionalization.
Case Studies and Research Findings
Synthesis of Bioactive Compounds
While specific to a related compound, one noteworthy application involves the use of 6-methyl-hepten-2-one (derived from this compound) in synthesizing thyrsiferyl 23-acetate, which acts as an anti-leukemic agent that induces apoptosis in cancer cells. This application highlights the significance of branched heptene derivatives in medicinal chemistry.
Environmental Impact Assessment
Studies have evaluated the environmental properties and biodegradability of related compounds such as 6-methylhept-5-en-2-one. Findings indicate that these compounds are readily biodegradable and primarily used in closed systems within the chemical industry. Such research emphasizes the importance of understanding the ecological footprint of branched alkenes.
Production Statistics
Based on the available data, the production of 6-methyl-1-heptene and related compounds varies by region:
Region | Annual Production Volume (t/a) |
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Europe | 8,000 - 20,000 |
Asia | 2,000 - 10,000 |
Global Total | 10,000 - 30,000 |
These statistics highlight the industrial significance of the compound and its derivatives in the global chemical market. |
Spectroscopic Comparison Studies
Comparative Analysis with Related Compounds
Research comparing the Raman spectra of 6-methyl-1-heptene with 2-methyl-1-heptene and various octenes reveals distinctive spectral patterns based on structural differences . The study conducted spectrograms on Eastman 103-J spectroscopic plates, with intensities measured using a Gaertner microdensitometer.
Key findings from this comparative analysis include:
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For the XHC=CH2 group (as in 6-methyl-1-heptene), polarized lines appear at 1643 and 3000 cm⁻¹, with depolarized lines at 1294, 1416, and 3078 cm⁻¹
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When the group is XYC=CH2 (as in 2-methyl-1-heptene), these frequencies shift to 1653, 2978, 1303, 1414, and 3077 cm⁻¹, with depolarization factors remaining essentially unchanged
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For trans XHC=CHY groups, the 1416 and 3078 cm⁻¹ frequencies are absent, and the remaining frequencies occur near 1300, 1672, and 2998 cm⁻¹ These spectroscopic differences serve as valuable tools for distinguishing between structural isomers and understanding the influence of methyl branching on vibrational modes.
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